molecular formula C12H21NO B13084816 2-(Azocan-2-yl)-1-cyclopropylethan-1-one

2-(Azocan-2-yl)-1-cyclopropylethan-1-one

Katalognummer: B13084816
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: KQMNNDKZAKGGRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azocan-2-yl)-1-cyclopropylethan-1-one is a chemical compound characterized by the presence of an azocane ring and a cyclopropyl group attached to an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azocan-2-yl)-1-cyclopropylethan-1-one typically involves the reaction of azocane derivatives with cyclopropyl-containing reagents under specific conditions. One common method includes the use of cyclopropyl ketones and azocane in the presence of a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azocan-2-yl)-1-cyclopropylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azocane derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Azocan-2-yl)-1-cyclopropylethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Azocan-2-yl)-1-cyclopropylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Azocan-2-yl)-1-cyclopropylethan-1-one is unique due to the presence of both an azocane ring and a cyclopropyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C12H21NO

Molekulargewicht

195.30 g/mol

IUPAC-Name

2-(azocan-2-yl)-1-cyclopropylethanone

InChI

InChI=1S/C12H21NO/c14-12(10-6-7-10)9-11-5-3-1-2-4-8-13-11/h10-11,13H,1-9H2

InChI-Schlüssel

KQMNNDKZAKGGRP-UHFFFAOYSA-N

Kanonische SMILES

C1CCCNC(CC1)CC(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.